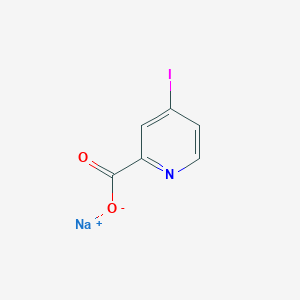

4-Iodo-pyridine-2-carboxylic acid, sodium salt

Description

BenchChem offers high-quality 4-Iodo-pyridine-2-carboxylic acid, sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-pyridine-2-carboxylic acid, sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;4-iodopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO2.Na/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBYKBIRCCTBQG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1I)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3INNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635634 | |

| Record name | Sodium 4-iodopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618107-88-3 | |

| Record name | Sodium 4-iodopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Iodo-pyridine-2-carboxylic acid, Sodium Salt: An In-depth Technical Guide

This guide provides a comprehensive overview of the synthesis of 4-Iodo-pyridine-2-carboxylic acid, sodium salt, a key intermediate in pharmaceutical and materials science research. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Significance of 4-Iodo-pyridine-2-carboxylic acid

4-Iodo-pyridine-2-carboxylic acid and its derivatives are versatile building blocks in organic synthesis. The presence of the iodine atom at the 4-position of the pyridine ring allows for a variety of cross-coupling reactions, making it a valuable precursor for the synthesis of more complex molecules. The carboxylic acid group at the 2-position provides a handle for further functionalization, such as amidation or esterification. The sodium salt form enhances the compound's solubility in aqueous media, which can be advantageous in certain applications.[1]

This compound serves as a crucial intermediate in the development of various pharmaceutical agents, including anti-inflammatory drugs and anticancer agents.[1][2] Furthermore, its ability to act as a ligand for metal complexes makes it relevant in the field of materials science and catalysis.[2]

Strategic Approaches to Synthesis

The synthesis of 4-Iodo-pyridine-2-carboxylic acid can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials, desired purity, and scalability of the reaction. The most common and reliable methods include:

-

The Sandmeyer Reaction: A robust and highly regioselective method for introducing an iodine atom onto an aromatic ring via a diazonium salt intermediate. This is often the preferred method due to its high yield and predictability.[3][4][5]

-

Halogen Exchange: This method involves the substitution of a different halogen, typically chlorine, with iodine. This can be an effective strategy if the corresponding chloro-substituted pyridine is readily available.[6]

-

Direct Iodination: While seemingly straightforward, direct iodination of the pyridine ring often leads to a mixture of isomers and is generally not the preferred method for achieving high purity of the 4-iodo isomer.[7]

This guide will focus on the Sandmeyer reaction as the primary and most recommended synthetic route.

The Sandmeyer Reaction: A Detailed Walkthrough

The Sandmeyer reaction provides a reliable pathway to 4-Iodo-pyridine-2-carboxylic acid, starting from 4-Amino-pyridine-2-carboxylic acid. The overall transformation is a two-step process: diazotization of the amino group followed by iodination.[5][7]

Caption: Synthetic pathway for 4-Iodo-pyridine-2-carboxylic acid, sodium salt via the Sandmeyer reaction.

Step 1: Diazotization of 4-Amino-pyridine-2-carboxylic acid

Principle: The diazotization reaction involves the conversion of the primary aromatic amino group into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid.[3] This reaction is highly sensitive to temperature and must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[3]

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-Amino-pyridine-2-carboxylic acid in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C using an ice-salt bath with vigorous stirring.

-

Prepare a pre-cooled aqueous solution of sodium nitrite.

-

Slowly add the sodium nitrite solution dropwise to the cooled solution of the aminopyridine, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Iodination

Principle: The diazonium salt is then treated with a solution of potassium iodide. The iodide ion displaces the diazonium group, which is released as nitrogen gas, resulting in the formation of the iodo-substituted pyridine.[8] This step of the Sandmeyer reaction for iodination does not typically require a copper catalyst.[4]

Experimental Protocol:

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring.

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for at least 2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification of 4-Iodo-pyridine-2-carboxylic acid

Principle: After the reaction is complete, the crude product is isolated from the reaction mixture and purified to remove any unreacted starting materials and byproducts.

Experimental Protocol:

-

If necessary, quench any excess nitrous acid with a small amount of urea.

-

Neutralize the reaction mixture with a suitable base, such as sodium bicarbonate, until it reaches a neutral pH.

-

Extract the aqueous layer with an organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Iodo-pyridine-2-carboxylic acid.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) to obtain the pure acid.[6]

Step 4: Formation of the Sodium Salt

Principle: The final step involves the neutralization of the purified 4-Iodo-pyridine-2-carboxylic acid with a stoichiometric amount of a sodium base, typically sodium hydroxide, to form the desired sodium salt.[1][9]

Experimental Protocol:

-

Dissolve the purified 4-Iodo-pyridine-2-carboxylic acid in a suitable solvent, such as ethanol or water.

-

Slowly add a solution of sodium hydroxide (1 equivalent) with stirring.

-

Monitor the pH of the solution to ensure complete neutralization.

-

Remove the solvent under reduced pressure to obtain the 4-Iodo-pyridine-2-carboxylic acid, sodium salt as a solid.

-

The resulting salt can be further purified by recrystallization if necessary.

Characterization and Quality Control

The identity and purity of the synthesized 4-Iodo-pyridine-2-carboxylic acid and its sodium salt should be confirmed using various analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum should show the characteristic peaks for the protons on the pyridine ring, with chemical shifts and coupling constants consistent with the 4-iodo-2-carboxy substitution pattern. |

| ¹³C NMR | The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments. |

| Infrared (IR) Spectroscopy | The IR spectrum should display characteristic absorption bands for the carboxylic acid (or carboxylate) group and the aromatic C-H and C=C bonds. |

| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of the compound.[10] |

| Melting Point | The melting point of the purified 4-Iodo-pyridine-2-carboxylic acid should be sharp and consistent with reported values (approximately 164-174 °C).[2][11] |

| Elemental Analysis | Elemental analysis can be used to confirm the elemental composition of the synthesized compound. |

Safety Considerations

-

Diazonium salts are potentially explosive, especially when dry. Always handle them in solution and at low temperatures.

-

Sodium nitrite is a strong oxidizing agent and is toxic. Handle with appropriate personal protective equipment (PPE).

-

Hydrochloric acid and sodium hydroxide are corrosive. Use in a well-ventilated fume hood and wear appropriate PPE.

-

Organic solvents are flammable. Avoid open flames and work in a well-ventilated area.

Conclusion

The synthesis of 4-Iodo-pyridine-2-carboxylic acid, sodium salt via the Sandmeyer reaction is a reliable and well-established method that provides good yields and high regioselectivity. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for a successful outcome. The resulting compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules and functional materials.

References

-

NROChemistry. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Justia Patents. (2002). Process for preparation of aromatic halides from aromatic amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]

-

ResearchGate. (1996). Improved Large-Scale Preparation of 4-Iodopicolinic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Iodopyridine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of sodium picolinate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. 4-IODOPYRIDINE-2-CARBOXYLIC ACID | 405939-79-9 [chemicalbook.com]

- 7. patents.justia.com [patents.justia.com]

- 8. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 9. prepchem.com [prepchem.com]

- 10. 4-Iodopyridine | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to 4-Iodo-pyridine-2-carboxylic acid, sodium salt

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-pyridine-2-carboxylic acid, sodium salt is a halogenated heterocyclic compound that serves as a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a pyridine ring substituted with a highly reactive iodine atom and a solubilizing sodium carboxylate group, makes it an ideal intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, chemical reactivity, and significant applications, particularly in the synthesis of pharmaceutical agents. Detailed experimental protocols, including a representative Suzuki-Miyaura cross-coupling reaction, are presented to illustrate its practical utility and to provide field-proven insights for researchers. The content herein is designed to empower scientists in leveraging this compound to its full potential in drug discovery and materials science.

Core Compound Identification and Properties

4-Iodo-pyridine-2-carboxylic acid, sodium salt is a reagent-grade chemical building block noted for its applications in pharmaceutical development, academic research, and materials science.[1] The sodium salt form significantly enhances its solubility in polar solvents, which is a distinct advantage for reactions conducted in aqueous or protic media.[1]

Physicochemical and Structural Data

A summary of the key identifying and physical properties for the sodium salt and its parent acid is provided below. It is critical to distinguish between the two forms, as properties such as melting point differ significantly.

| Property | 4-Iodo-pyridine-2-carboxylic acid, sodium salt | 4-Iodo-pyridine-2-carboxylic acid (Parent Acid) |

| CAS Number | 618107-88-3 | 405939-79-9[2] |

| Molecular Formula | C₆H₃INNaO₂ | C₆H₄INO₂[2] |

| Molecular Weight | 270.99 g/mol | 249.01 g/mol [2] |

| Appearance | Solid | Creamish solid[3] |

| Melting Point | Not specified (typically high/decomposes) | 164-166 °C[2] |

| Solubility | Enhanced solubility in water and polar solvents[1] | Data not widely available |

| InChI Key | MXBYKBIRCCTBQG-UHFFFAOYSA-M | CEYJTEYGGAWURJ-UHFFFAOYSA-N[2] |

| SMILES String | [Na+].[O-]C(=O)c1cc(I)ccn1 | O=C(O)c1cc(I)ccn1 |

Structural and Reactivity Overview

The unique arrangement of functional groups in 4-Iodo-pyridine-2-carboxylic acid, sodium salt dictates its chemical behavior and utility.

The key reactive centers of the molecule are:

-

The C4-Iodine Bond : The iodine atom is an excellent leaving group, making this position highly susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This is the primary site for introducing molecular diversity.[3][4]

-

The Carboxylate Group : This functional group influences the compound's solubility and can act as a coordination site for metal ions.[1] It can also be a synthetic handle for further derivatization if converted back to the acid or an ester form.

-

The Pyridine Nitrogen : The lone pair of electrons on the nitrogen atom imparts basicity and allows it to act as a ligand in coordination chemistry, a feature valuable in catalysis and materials science.[3]

Synthesis and Chemical Behavior

The preparation of 4-Iodo-pyridine-2-carboxylic acid, sodium salt is typically achieved through the selective iodination of pyridine-2-carboxylic acid, followed by neutralization with a sodium base like sodium hydroxide.[1] Controlling the reaction conditions is crucial to ensure the correct regioselectivity and achieve high purity.[1]

Applications in Research and Development

Halogenated pyridines are foundational scaffolds in medicinal chemistry, and this compound is no exception.[5] Its derivatives are explored for a wide range of therapeutic areas.

Pharmaceutical Synthesis

The primary application of this compound is as an intermediate in the synthesis of more complex pharmaceutical agents.[3] The pyridine motif is a privileged structure found in numerous FDA-approved drugs.[6] By using the C-I bond as a handle for cross-coupling, medicinal chemists can rapidly generate libraries of substituted pyridines to probe structure-activity relationships (SAR). Research has highlighted the use of such scaffolds in the development of:

-

Anti-cancer agents : Many kinase inhibitors, which are crucial in oncology, are based on substituted pyridine cores.[4]

-

Anti-inflammatory drugs : The pyridine scaffold is integral to various compounds targeting inflammatory pathways.[3]

-

Biologically Active Compounds : Its structure allows for modifications that can enhance bioactivity by targeting specific enzymes or receptors.[3]

Ligand Development and Materials Science

The pyridine nitrogen and carboxylate group make this molecule a candidate for developing ligands for metal complexes.[3] These complexes are essential in the fields of catalysis and materials science, where they can be used to drive chemical reactions or build functional materials with specific electronic or photophysical properties.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a validated, step-by-step protocol for a representative Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation. This reaction couples 4-Iodo-pyridine-2-carboxylic acid, sodium salt with a generic arylboronic acid.

Objective: To synthesize a 4-aryl-pyridine-2-carboxylic acid derivative, demonstrating the utility of the C-I bond as a reactive handle.

Materials and Reagents

-

4-Iodo-pyridine-2-carboxylic acid, sodium salt (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

-

Potassium phosphate (K₃PO₄), tribasic (3.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1M HCl)

Step-by-Step Methodology

-

Inert Atmosphere Preparation: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

-

Scientist's Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) species, which is the active catalyst generated in situ.

-

-

Reagent Addition: To the flask, add 4-Iodo-pyridine-2-carboxylic acid, sodium salt, the arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

-

Scientist's Note: K₃PO₄ is a sufficiently strong base to facilitate the transmetalation step of the catalytic cycle without causing hydrolysis of potential ester groups on the coupling partners.[7] Using 1.2 equivalents of the boronic acid ensures the complete consumption of the more valuable iodopyridine starting material.

-

-

Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of 1,4-dioxane. Stir for 10-15 minutes.

-

Scientist's Note: SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the C-I bond to the palladium center and facilitates the reductive elimination step, improving reaction efficiency for heteroaryl halides.

-

-

Reaction Setup: Add the catalyst solution to the main reaction flask. Add anhydrous 1,4-dioxane and degassed water to the flask to create a 10:1 solvent mixture.

-

Scientist's Note: The addition of water can accelerate the reaction by aiding in the dissolution of the phosphate base and influencing the catalytic cycle. The solvent must be thoroughly degassed to remove dissolved oxygen.

-

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Work-up and Extraction: a. Cool the reaction to room temperature and quench with water. b. Transfer the mixture to a separatory funnel. c. Acidify the aqueous layer with 1M HCl to a pH of ~4-5. This protonates the sodium carboxylate, making the product soluble in organic solvents. d. Extract the product with ethyl acetate or dichloromethane (3x). e. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel or by recrystallization to yield the final 4-aryl-pyridine-2-carboxylic acid.

Experimental Workflow Diagram

Safety and Handling

As with all laboratory chemicals, 4-Iodo-pyridine-2-carboxylic acid, sodium salt should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be performed in a well-ventilated fume hood.

-

Storage: The compound is classified as a combustible solid and should be stored in a cool, dry place away from incompatible materials.

-

Hazards: The parent compound, 4-iodopyridine, is harmful if swallowed and causes skin and serious eye irritation.[8] Similar precautions should be taken with this derivative. For detailed information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Iodo-pyridine-2-carboxylic acid, sodium salt is a strategically important chemical intermediate with significant potential in drug discovery and materials science. Its well-defined reactive sites, particularly the versatile carbon-iodine bond, allow for predictable and efficient participation in powerful synthetic transformations like the Suzuki-Miyaura cross-coupling. The enhanced aqueous solubility of the sodium salt form adds a layer of practical convenience for certain reaction conditions. This guide has provided the foundational knowledge, key applications, and a detailed experimental framework to assist researchers in effectively utilizing this compound for the synthesis of novel and functionally complex molecules.

References

-

Iodopyridine: Common isomorphs, synthesis, side effects and applications. (n.d.). Chempanda. Retrieved January 18, 2026, from [Link]

-

Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. (n.d.). OIST Groups. Retrieved January 18, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. (2002). The Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]

-

One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

-

Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

4-Iodo Pyridine CAS #: 15854-87-2. (n.d.). Samrat Industries. Retrieved January 18, 2026, from [Link]

-

4-Iodopyridine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chempanda.com [chempanda.com]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. 4-Iodopyridine | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Iodo-pyridine-2-carboxylic acid, sodium salt

Abstract: This technical guide provides an in-depth exploration of 4-Iodo-pyridine-2-carboxylic acid, sodium salt (CAS No: 618107-88-3), a halogenated heterocyclic compound of significant interest to the scientific community. We will dissect its chemical structure, physicochemical properties, synthesis, and characterization, while also delving into its critical applications in pharmaceutical development, organic synthesis, and materials science. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical building block.

Introduction and Molecular Overview

4-Iodo-pyridine-2-carboxylic acid, sodium salt is a reagent-grade chemical building block that has garnered attention for its utility in diverse synthetic applications.[1] Structurally, it belongs to the class of halogenated pyridines, which are foundational scaffolds in medicinal chemistry.[2] The molecule's architecture, featuring a pyridine ring substituted with an iodine atom at the 4-position and a sodium carboxylate at the 2-position, imparts a unique combination of reactivity and physical properties. The sodium salt form significantly enhances its solubility in polar and protic solvents, a crucial advantage for reactions conducted in aqueous environments.[1]

The strategic placement of the iodo and carboxylate groups makes it a powerful intermediate. The iodine atom serves as an excellent leaving group for cross-coupling reactions and can participate in halogen bonding, while the carboxylate and pyridine nitrogen can act as a bidentate ligand for metal coordination.[1][3] These features have established its role in the synthesis of novel anti-inflammatory drugs, anticancer agents, and specialized ligands for catalysis.[1][3]

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's properties is paramount for its effective application. The key physicochemical data for 4-Iodo-pyridine-2-carboxylic acid, sodium salt are summarized below.

| Property | Value | Source(s) |

| CAS Number | 618107-88-3 | [1][4] |

| Molecular Formula | C₆H₃INNaO₂ | [1] |

| Molecular Weight | 270.99 g/mol | [1] |

| Physical Form | Solid | |

| InChI Key | MXBYKBIRCCTBQG-UHFFFAOYSA-M | |

| SMILES String | [Na+].[O-]C(=O)c1cc(I)ccn1 | |

| Storage Class | 11 (Combustible Solids) |

Note: Properties such as melting point (166-174 °C) are often reported for the free acid form, 4-Iodopyridine-2-carboxylic acid (CAS: 405939-79-9).[3][5]

Caption: Chemical structure of 4-Iodo-pyridine-2-carboxylic acid, sodium salt.

Synthesis and Purification Workflow

The preparation of 4-Iodo-pyridine-2-carboxylic acid, sodium salt is reliably achieved through the selective iodination of a pyridine-2-carboxylic acid precursor, followed by a straightforward neutralization step.[1] The process requires precise control to ensure high regioselectivity and purity.

Caption: General workflow for the synthesis of the target compound.

Exemplary Synthesis Protocol

This protocol is a representative methodology based on established chemical principles for analogous transformations.[6]

Step 1: Iodination of Precursor

-

To a reaction vessel, charge methyl 4-chloropyridine-2-carboxylate.

-

Add 57% hydriodic acid and a catalytic amount of 50% aqueous hypophosphorous acid.

-

Causality: Hydriodic acid serves as both the iodine source and a strong acid catalyst. Hypophosphorous acid is a reducing agent used to prevent the formation of elemental iodine (I₂), which could lead to unwanted side reactions.

-

-

Heat the reaction mixture to 85-110 °C and stir overnight.

-

Cool the mixture and carefully adjust the pH with a 10N aqueous sodium hydroxide solution to precipitate the crude product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield 4-iodopyridine-2-carboxylic acid.

Step 2: Formation of the Sodium Salt

-

Suspend the synthesized 4-iodopyridine-2-carboxylic acid in a suitable solvent like ethanol or water.

-

Add one molar equivalent of sodium hydroxide (or sodium bicarbonate) solution dropwise while stirring.

-

Causality: This is a standard acid-base neutralization. The hydroxide or bicarbonate deprotonates the carboxylic acid, forming the carboxylate anion and the corresponding sodium salt.

-

-

Continue stirring until a clear solution is obtained, indicating the complete formation of the more soluble salt.

-

Remove the solvent under reduced pressure to isolate the final product, 4-Iodo-pyridine-2-carboxylic acid, sodium salt.

Step 3: Validation and Purity

-

The final product's identity and purity should be confirmed using analytical techniques such as NMR, FT-IR, and HPLC.[1][3]

-

Self-Validation: Purity assessment via HPLC is crucial to ensure the absence of starting materials or by-products before its use in sensitive downstream applications like drug synthesis.

-

Analytical Characterization

While some commercial suppliers provide this compound for early discovery research without extensive analytical data, its structure can be unequivocally confirmed using standard spectroscopic methods.

-

¹H NMR Spectroscopy: The aromatic region should display three distinct signals corresponding to the protons on the pyridine ring. Their chemical shifts and coupling patterns would be characteristic of the 2,4-disubstituted pyridine system.

-

FT-IR Spectroscopy: Key vibrational bands would confirm the presence of essential functional groups. Expect to see strong absorptions corresponding to the carboxylate (COO⁻) asymmetric and symmetric stretches, as well as aromatic C=C and C=N stretching vibrations from the pyridine ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free acid form (m/z 249.0) after acidification, or fragments consistent with the overall structure.

Core Reactivity and Applications in Research

The utility of 4-Iodo-pyridine-2-carboxylic acid, sodium salt stems from the distinct reactivity of its functional groups, making it a cornerstone intermediate in several fields.[3]

Caption: Key reactive sites and their associated applications.

Pharmaceutical Synthesis

Pyridine carboxylic acid isomers are historically significant scaffolds that have led to a plethora of approved drugs for a wide range of diseases, including cancer, tuberculosis, and diabetes.[2][7] This compound serves as a vital building block for:

-

Anti-inflammatory Agents: It is a precursor for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs).[1]

-

Anticancer Agents: The pyridine core is integral to many kinase inhibitors and other oncology drug candidates. This intermediate allows for the introduction of diverse substituents at the 4-position via cross-coupling.[1][3]

-

Enzyme Inhibitors: The carboxylic group can coordinate with metal ions in enzyme active sites, while the overall structure can be modified to fine-tune binding affinity and selectivity, making it a valuable scaffold in drug discovery.[2]

Ligand Development and Materials Science

The combination of a soft iodo-substituent and a hard N,O-chelating site makes this molecule a versatile ligand. It is used in coordination chemistry to create metal complexes essential for catalysis and the development of advanced materials.[3]

Organic Synthesis and Bioprobes

Beyond its role in drug discovery, the compound is a key player in general organic synthesis for creating complex heterocyclic systems.[3] Its reactive handles allow for its incorporation into larger molecules, and it has been utilized in the development of fluorescent probes for real-time biological imaging.[3]

Safety, Handling, and Storage

As a laboratory chemical, 4-Iodo-pyridine-2-carboxylic acid, sodium salt requires careful handling.

-

Safety: The compound is classified as a combustible solid. While specific GHS data for the sodium salt is limited, the related compound 4-iodopyridine is listed as harmful if swallowed and causes skin and eye irritation.[8] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. For the free acid form, storage at 0-8°C is recommended.[3]

Conclusion

4-Iodo-pyridine-2-carboxylic acid, sodium salt is more than a simple chemical intermediate; it is a highly versatile and enabling tool for scientific innovation. Its well-defined structure, predictable reactivity, and enhanced solubility provide researchers across multiple disciplines with a reliable building block for constructing complex molecular architectures. From pioneering new pharmaceuticals to designing advanced materials, the applications of this compound are extensive and continue to expand, underscoring its importance in modern chemical research and development.

References

-

PubChem, "4-Iodopyridine | C5H4IN | CID 609492", [Link]

-

PubMed, "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors", [Link]

-

Dove Medical Press, "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors", [Link]

-

Chempanda, "Iodopyridine: Common isomorphs, synthesis, side effects and applications", [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. dovepress.com [dovepress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-IODO-PYRIDINE-2-CARBOXYLIC ACID, SODIUM SALT - Safety Data Sheet [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 4-IODOPYRIDINE-2-CARBOXYLIC ACID | 405939-79-9 [chemicalbook.com]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Iodopyridine | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Iodo-pyridine-2-carboxylic acid, sodium salt CAS number 618107-88-3

An In-Depth Technical Guide to 4-Iodo-pyridine-2-carboxylic acid, sodium salt (CAS 618107-88-3)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 4-Iodo-pyridine-2-carboxylic acid, sodium salt (CAS No. 618107-88-3), a key halogenated heterocyclic compound. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its chemical properties, synthesis, applications, and handling protocols, grounded in established scientific principles and field-proven insights.

Core Compound Profile and Significance

4-Iodo-pyridine-2-carboxylic acid, sodium salt is a versatile reagent-grade chemical intermediate whose value is anchored in the unique functionalities of its structure: a pyridine ring, a carboxylic acid group, and an iodine atom. The pyridine ring is a common scaffold in pharmaceuticals due to its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.[1] The iodine atom at the 4-position serves as a reactive handle, making it an excellent substrate for a variety of cross-coupling reactions, a cornerstone of modern organic synthesis.[2]

The sodium salt form of the carboxylic acid significantly enhances its solubility in polar and protic solvents, a practical advantage for reactions conducted in aqueous environments.[3] This combination of features makes it a valuable building block in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[2][3]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a clear data-centric overview for experimental design.

| Property | Value | Source |

| CAS Number | 618107-88-3 | [4] |

| Molecular Formula | C₆H₃INNaO₂ | [3][4] |

| Molecular Weight | 270.99 g/mol | [3][4] |

| Appearance | Solid (form may vary) | [4] |

| Solubility | Soluble in water | [3] |

| SMILES | [Na+].[O-]C(=O)c1cc(I)ccn1 | |

| InChI Key | MXBYKBIRCCTBQG-UHFFFAOYSA-M |

Note: Specific properties like melting point are not consistently reported for the sodium salt, but the parent acid, 4-Iodopyridine-2-carboxylic acid, has a melting point of 164-166 °C.[5][6]

Synthesis and Chemical Reactivity

General Synthesis Pathway

The preparation of 4-Iodo-pyridine-2-carboxylic acid, sodium salt is a robust, two-step process that requires precise control to ensure high purity and regioselectivity.[3]

-

Selective Iodination: The synthesis begins with the iodination of pyridine-2-carboxylic acid. This step is critical for introducing the iodine atom specifically at the 4-position of the pyridine ring.

-

Neutralization/Salt Formation: The resulting 4-Iodopyridine-2-carboxylic acid is then neutralized with a sodium base, typically sodium hydroxide, to yield the final sodium salt. This enhances stability and solubility.

The overall workflow is illustrated below.

Caption: General synthesis pathway for the target compound.

Core Reactivity and Mechanistic Insight

The iodine substituent is the molecule's primary reactive center for synthetic transformations. As a halogen, it is an excellent leaving group, making the 4-position of the pyridine ring susceptible to a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This is particularly valuable in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings, which are fundamental to modern drug discovery for constructing complex molecular scaffolds.[2]

Applications in Drug Discovery and Organic Synthesis

The utility of this compound spans multiple domains of chemical science, with its most significant impact in the pharmaceutical sector.

A Foundational Building Block in Medicinal Chemistry

Pyridine carboxylic acid derivatives are scaffolds for a vast number of therapeutic agents, treating conditions from infections and inflammation to cancer.[1][7] 4-Iodo-pyridine-2-carboxylic acid, sodium salt serves as a key intermediate in the development of:

-

Anticancer Agents: It is used in the synthesis of novel pyridine derivatives that exhibit cytotoxic properties against various cancer cell lines.[3]

-

Anti-inflammatory Drugs: The scaffold is a component in building blocks for non-steroidal anti-inflammatory drugs (NSAIDs).[3]

-

Enzyme Inhibitors: The pyridine carboxylic acid motif is particularly effective in enzyme inhibition, where the carboxylic group can coordinate with metal ions in the active site and the pyridine ring can form favorable interactions.[1]

Caption: Key application areas stemming from the core compound.

Exemplary Experimental Protocol: Suzuki Cross-Coupling

To illustrate its practical use, the following is a representative, self-validating protocol for a Suzuki cross-coupling reaction. This workflow is a standard method for creating a biaryl structure, a common motif in pharmaceuticals.

Objective: To synthesize 4-Aryl-pyridine-2-carboxylic acid from 4-Iodo-pyridine-2-carboxylic acid, sodium salt.

Materials:

-

4-Iodo-pyridine-2-carboxylic acid, sodium salt (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 3:1)

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the entire apparatus with an inert gas (Nitrogen or Argon) for 10-15 minutes. Causality: Palladium catalysts are sensitive to oxygen, and an inert atmosphere prevents their degradation, ensuring catalytic activity.

-

Reagent Addition: To the flask, add 4-Iodo-pyridine-2-carboxylic acid, sodium salt, the arylboronic acid, and the base.

-

Solvent and Catalyst Addition: Add the dioxane/water solvent mixture, followed by the palladium catalyst. Causality: The aqueous component of the solvent is necessary to dissolve the base and the sodium salt starting material, facilitating the reaction.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Self-Validation: Comparing the reaction mixture spot to the starting material spots on a TLC plate provides a real-time, qualitative measure of conversion.

-

Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove residual water.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Self-Validation: The resulting spectra provide definitive proof of the product's identity and purity, validating the success of the synthesis.

Caption: Standard workflow for a Suzuki cross-coupling reaction.

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. The hazard profile is primarily based on data from the parent acid and related iodopyridines.

Hazard Identification and GHS Classification

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[8][9] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[8][9] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[8][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[8][9] |

Recommended Safety and Handling Protocols

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[9]

-

Engineering Controls: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9]

-

Handling: Avoid generating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage in a freezer under an inert atmosphere is recommended.[5]

-

First Aid Measures:

Conclusion

4-Iodo-pyridine-2-carboxylic acid, sodium salt is more than a mere chemical intermediate; it is an enabling tool for innovation in drug discovery and complex molecule synthesis. Its well-defined reactivity, enhanced solubility, and strategic placement of functional groups provide chemists with a reliable and versatile building block. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can confidently and safely leverage its full potential to advance their scientific objectives.

References

-

Shafi, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 4-Iodopyridine. Retrieved from [Link]

-

Patel, H. M., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances. Retrieved from [Link]

-

Kaur, M., et al. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central. Retrieved from [Link]

-

Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Iodo-pyridine-2-carboxylic acid, sodium salt AldrichCPR 618107-88-3 [sigmaaldrich.com]

- 5. 4-IODOPYRIDINE-2-CARBOXYLIC ACID | 405939-79-9 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Solubility of 4-Iodo-pyridine-2-carboxylic acid, sodium salt in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-Iodo-pyridine-2-carboxylic acid, sodium salt, a key heterocyclic building block in medicinal chemistry and organic synthesis.[1] Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients. This document outlines the core physicochemical principles governing its solubility, presents a standardized protocol for empirical solubility determination, and discusses the practical implications of the expected solubility profile for researchers in drug development. The guide is grounded in the fundamental principles of physical chemistry, drawing upon established methodologies to ensure scientific integrity and reproducibility.

Part 1: Physicochemical Fundamentals of the Solute

4-Iodo-pyridine-2-carboxylic acid, sodium salt is an ionic organic compound. Its structure, featuring a pyridine ring, an iodide substituent, and an ionic carboxylate group, dictates its solubility behavior. A thorough understanding of these features is essential for predicting its interaction with different solvents.

Molecular Structure and Properties

The key characteristics of the compound are summarized below. The parent acid, 4-Iodopyridine-2-carboxylic acid, serves as a crucial reference for understanding the properties of its sodium salt.

| Property | 4-Iodo-pyridine-2-carboxylic acid (Parent Acid) | 4-Iodo-pyridine-2-carboxylic acid, sodium salt | Source |

| Molecular Formula | C₆H₄INO₂ | C₆H₃INNaO₂ | [2][3][4] |

| Molecular Weight | 249.01 g/mol | 270.99 g/mol | [2][4] |

| Appearance | Creamish Solid | Solid | [1][4] |

| Melting Point | 164-174 °C | Not available | [1][2] |

| pKa (of Parent Acid) | ~3.29 | Not applicable | [2] |

| CAS Number | 405939-79-9 | 618107-88-3 | [3][4] |

The parent acid is a moderately polar molecule with a low pKa, indicating it is a relatively strong organic acid. The conversion to its sodium salt transforms it into a highly polar, ionic compound. This ionic character is the single most important factor determining its solubility profile.

Part 2: Guiding Principles of Solubility for Ionic Organics

The dissolution of a solid in a liquid is a thermodynamic process governed by the interplay between the energy required to break apart the solid's crystal lattice and the energy released when the solute molecules are stabilized by the solvent.[5]

Lattice Energy vs. Solvation Energy

For an ionic compound like 4-Iodo-pyridine-2-carboxylic acid, sodium salt to dissolve, the energy released upon solvation of its constituent ions (Na⁺ and the 4-iodopyridine-2-carboxylate anion) must be sufficient to overcome the crystal lattice energy—the strong electrostatic forces holding the ions together in the solid state.[6][7]

-

Lattice Energy (Endothermic): This is the energy required to separate one mole of the solid ionic compound into its gaseous ions.[8] For salts, this is a significant energy barrier.

-

Solvation Energy (Exothermic): This is the energy released when the gaseous ions are surrounded and stabilized by solvent molecules.[9]

A compound dissolves when the solvation energy is greater than the lattice energy, leading to a favorable overall enthalpy of dissolution.[6][9]

The Role of the Solvent: "Like Dissolves Like"

The principle of "like dissolves like" provides a foundational heuristic for predicting solubility.[10]

-

Polar Solvents (e.g., water, DMSO, DMF, methanol) are effective at dissolving ionic compounds. Their high dielectric constants reduce the electrostatic attraction between ions, and their ability to form ion-dipole interactions provides substantial solvation energy.[6]

-

Non-polar Solvents (e.g., hexanes, toluene) lack the polarity needed to effectively solvate ions. They cannot overcome the strong lattice energy of a salt, resulting in very poor solubility.[11]

The diagram below illustrates the thermodynamic balance governing the dissolution process.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. 2-Pyridinecarboxylic acid, 4-iodo- | CymitQuimica [cymitquimica.com]

- 4. 4-Iodo-pyridine-2-carboxylic acid, sodium salt AldrichCPR 618107-88-3 [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. difference.wiki [difference.wiki]

- 8. pediaa.com [pediaa.com]

- 9. quora.com [quora.com]

- 10. Khan Academy [khanacademy.org]

- 11. researchgate.net [researchgate.net]

4-Iodo-pyridine-2-carboxylic acid, sodium salt stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 4-Iodo-pyridine-2-carboxylic acid, sodium salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-pyridine-2-carboxylic acid, sodium salt (CAS No: 618107-88-3) is a halogenated heterocyclic compound increasingly utilized as a key intermediate in pharmaceutical synthesis and materials science.[1] Its utility in creating ligands for metal complexes and as a building block for anti-inflammatory and anticancer agents underscores the importance of understanding its stability and handling requirements.[1][2] This guide provides a comprehensive overview of the chemical properties, stability profile, and recommended storage and handling procedures for 4-Iodo-pyridine-2-carboxylic acid, sodium salt to ensure its integrity and performance in research and development applications.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of a compound is the cornerstone of its proper handling and storage. 4-Iodo-pyridine-2-carboxylic acid, sodium salt is a solid at room temperature with the molecular formula C₆H₃INNaO₂ and a molecular weight of 270.99 g/mol .[1] The sodium salt form generally enhances its solubility in polar solvents, which is advantageous for reactions in aqueous or protic environments.[1]

| Property | Value | Source |

| CAS Number | 618107-88-3 | |

| Molecular Formula | C₆H₃INNaO₂ | [1] |

| Molecular Weight | 270.99 g/mol | [1] |

| Physical Form | Solid | |

| Appearance | Creamish solid (for the parent acid) | [2] |

The presence of the iodine atom, the carboxylic acid sodium salt, and the pyridine ring dictates the compound's reactivity and potential degradation pathways. The iodine atom can participate in halogen bonding and is a potential site for nucleophilic substitution.[1] The carboxylate group can form coordination complexes with metal ions, influencing solubility and stability.[1]

Stability Profile and Potential Degradation Pathways

While specific, long-term stability studies on 4-Iodo-pyridine-2-carboxylic acid, sodium salt are not extensively published, its chemical structure allows for the prediction of potential degradation pathways based on the reactivity of its functional groups.

Factors Influencing Stability

-

Light: Compounds with a pyridine ring and iodine substituent can be sensitive to light. Photodecomposition may lead to the cleavage of the carbon-iodine bond, generating radical species that can lead to a cascade of further reactions and discoloration of the material.

-

Temperature: Elevated temperatures can accelerate decomposition reactions. For many complex organic molecules, storage at lower temperatures is recommended to minimize degradation over time. Some suppliers of the parent acid, 4-Iodopyridine-2-carboxylic acid, recommend storage at 0-8°C.[2]

-

Moisture and pH: As a sodium salt, the compound is hygroscopic and should be protected from moisture. The presence of water can facilitate hydrolysis or other reactions. The stability of the pyridine ring can also be influenced by pH.

-

Oxidizing Agents: The pyridine ring and the iodide substituent can be susceptible to oxidation. Contact with strong oxidizing agents should be avoided. Studies on other pyridine derivatives have shown that the salt form can be more stable against oxidation compared to the free base.[3]

Predicted Degradation Pathways

The primary modes of degradation for 4-Iodo-pyridine-2-carboxylic acid, sodium salt are anticipated to be dehalogenation and decomposition of the pyridine ring.

Caption: Predicted primary degradation pathways for 4-Iodo-pyridine-2-carboxylic acid, sodium salt.

Recommended Storage and Handling Procedures

To ensure the long-term stability and integrity of 4-Iodo-pyridine-2-carboxylic acid, sodium salt, the following storage and handling procedures are recommended.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[4] Consider refrigeration (2-8°C) for long-term storage, as recommended for the parent acid.[2] | To minimize the rate of thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | To protect against moisture and oxidation. |

| Container | Keep container tightly closed.[4] | To prevent uptake of moisture and atmospheric contaminants. |

| Light | Store in a light-resistant container or in a dark location. | To prevent photodecomposition. |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[5] | To prevent chemical reactions that could degrade the compound. |

Handling Procedures

Safe and effective handling is crucial to maintain the quality of the compound and ensure user safety.

Caption: Recommended workflow for handling 4-Iodo-pyridine-2-carboxylic acid, sodium salt.

It is imperative to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][6] Avoid generating dust.[7] In case of skin or eye contact, rinse thoroughly with water.[6]

Stability Assessment: Experimental Protocols

To experimentally verify the stability of a new batch or to assess degradation under specific stress conditions, a systematic approach is required.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

Protocol:

-

Sample Preparation: Prepare solutions of 4-Iodo-pyridine-2-carboxylic acid, sodium salt in a suitable solvent (e.g., water or methanol).

-

Stress Conditions: Expose the solutions to various stress conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 80°C (solid-state) for 48 hours.

-

Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method.

Analytical Method for Stability Assessment

A stability-indicating method is crucial for separating the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.

Example HPLC Method Parameters (to be optimized):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (to be determined by UV-Vis scan).

-

Temperature: 30°C.

Conclusion

4-Iodo-pyridine-2-carboxylic acid, sodium salt is a valuable reagent with specific storage and handling requirements. By understanding its chemical nature and potential for degradation, researchers can take appropriate measures to ensure its stability and, consequently, the reliability and reproducibility of their experimental results. Adherence to the guidelines outlined in this document, including storage in a cool, dry, and dark environment, and away from incompatible materials, is paramount. For critical applications, experimental verification of stability is recommended.

References

- 4-IODO-PYRIDINE-2-CARBOXYLIC ACID, SODIUM SALT - Safety Data Sheet. (2025). ChemicalBook.

- 4-Iodo-pyridine-2-carboxylic acid, sodium salt | 618107-88-3. Benchchem.

- 4-Iodo-pyridine-2-carboxylic acid, sodium salt AldrichCPR 618107-88-3. Sigma-Aldrich.

- SAFETY DATA SHEET. (2025). Sigma-Aldrich.

- 4-Iodopyridine SDS, 15854-87-2 Safety Data Sheets. ECHEMI.

- 4-Iodopyridine-2-carboxylic acid. Chem-Impex.

- SAFETY DATA SHEET. (2025). Fisher Scientific.

- 4-IODOPYRIDINE-2-CARBOXYLIC ACID | 405939-79-9. ChemicalBook.

- Standard Operating Procedure for Pyridine and its Derivatives. Washington State University.

- SAFETY DATA SHEET. (2018). Spectrum Chemical.

- SAFETY DATA SHEET. (2024). Sigma-Aldrich.

- SAFETY DATA SHEET. (2025). Merck Millipore.

- SAFETY DATA SHEET. (2025). Fisher Scientific.

- Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. (2015). PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 6. fishersci.com [fishersci.com]

- 7. spectrumchemical.com [spectrumchemical.com]

A Technical Guide to the Spectroscopic Characterization of 4-Iodo-pyridine-2-carboxylic acid, sodium salt

Abstract: This document provides a comprehensive technical overview of the spectroscopic profile of 4-Iodo-pyridine-2-carboxylic acid, sodium salt (CAS No. 618107-88-3). Intended for researchers in drug discovery and materials science, this guide synthesizes established spectroscopic principles with predictive analysis to offer a robust framework for the structural verification and quality control of this important heterocyclic building block. While empirically measured high-resolution spectra for this specific salt are not widely published, this guide establishes a rigorous, scientifically grounded set of expected data points and provides detailed, field-tested protocols for their acquisition and interpretation.

Introduction and Molecular Context

4-Iodo-pyridine-2-carboxylic acid, sodium salt is a halogenated pyridine derivative with the molecular formula C₆H₃INNaO₂ and a molecular weight of 270.99 g/mol . Its structure is foundational in synthetic chemistry, serving as a versatile intermediate. The presence of the iodine atom at the C4 position provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the carboxylate group at C2 can be used for amide bond formation or as a coordinating ligand in organometallic chemistry. The sodium salt form enhances aqueous solubility, a critical attribute for both reaction conditions and potential biological applications.

Accurate structural confirmation is paramount. Spectroscopic analysis provides an irrefutable molecular fingerprint, confirming the regiochemistry of the substituents and the overall purity of the compound. This guide will detail the expected signatures from Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful first-pass technique for confirming the presence of key functional groups. For a solid sample like 4-Iodo-pyridine-2-carboxylic acid, sodium salt, Attenuated Total Reflectance (ATR) is the method of choice due to its simplicity and minimal sample preparation.

Underlying Principle: IR radiation is passed through a sample, and molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds (stretching, bending). The sodium salt form is critical here; instead of the broad O-H stretch and sharp C=O stretch of a carboxylic acid, we expect to see the characteristic stretches of a carboxylate anion (COO⁻).

Observed & Expected Data: Published data confirms the key vibrational modes for the carboxylate and pyridine moieties.[1]

| Frequency Range (cm⁻¹) | Vibrational Mode | Interpretation & Causality |

| 1600–1550 | Asymmetric COO⁻ Stretch | The delocalized double bond character of the carboxylate anion results in a strong, characteristic absorption in this region. This is a definitive marker for the salt form. |

| ~1400 | Symmetric COO⁻ Stretch | This complementary stretch is also characteristic of the carboxylate group and confirms its presence. |

| 1220–1160 | Pyridine Ring Vibrations | These absorptions arise from the complex C-C and C-N stretching and bending vibrations within the aromatic pyridine ring.[1] |

| Below 850 | C-I Stretch | The carbon-iodine bond stretch is expected at lower frequencies, typically in the 500-600 cm⁻¹ range, though it may be weak. |

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

This protocol outlines a self-validating system for acquiring a high-quality solid-state IR spectrum.

-

Instrument Preparation: Ensure the FTIR spectrometer is purged and has a stable background.

-

Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to remove any residues.[2]

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum, removing interference from the air (CO₂, H₂O) and the instrument itself.

-

Sample Application: Place a small amount of the solid 4-Iodo-pyridine-2-carboxylic acid, sodium salt powder directly onto the center of the ATR crystal.[3]

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal surface, which is essential for a strong, high-quality signal.[2][3]

-

Data Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Post-Acquisition Cleanup: Release the pressure clamp, remove the sample, and clean the crystal surface as in Step 2.

Caption: ATR-FTIR Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. As the target compound is a salt, it is expected to be soluble in deuterated water (D₂O), making it an ideal solvent.

Predicted ¹H NMR Spectrum

Underlying Principle: ¹H NMR spectroscopy maps the chemical environment of protons. The chemical shift (δ) is influenced by the electron density around the proton, while spin-spin coupling (J) reveals the number of neighboring protons. In the 4-Iodo-pyridine-2-carboxylic acid anion, there are three distinct aromatic protons.

-

H3: Ortho to the electron-withdrawing carboxylate group.

-

H5: Ortho to the electron-withdrawing and electronegative iodine atom.

-

H6: Ortho to the nitrogen atom, which strongly deshields it.

Predicted Data (in D₂O, referenced to residual HDO at 4.79 ppm): Predictions are based on established substituent effects in pyridine systems.[1][4]

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H6 | 8.5 - 8.7 | Doublet (d) | ~5.0 (³JH6-H5) | Strongly deshielded by the adjacent nitrogen atom. Coupled only to H5. |

| H5 | 8.0 - 8.2 | Doublet of Doublets (dd) | ~5.0 (³JH5-H6), ~1.5 (⁴JH5-H3) | Deshielded by the adjacent iodine. Coupled to both H6 (ortho) and H3 (meta). |

| H3 | 8.3 - 8.5 | Doublet (d) | ~1.5 (⁴JH3-H5) | Deshielded by the adjacent carboxylate group. Coupled only to H5 (meta coupling). |

Predicted ¹³C NMR Spectrum

Underlying Principle: ¹³C NMR maps the chemical environment of carbon atoms. Chemical shifts are highly sensitive to the electronic effects of substituents. The base values for pyridine carbons are approximately C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm.[5]

-

C2 (Carboxylate-bearing): Will be significantly affected by the COO⁻ group.

-

C4 (Iodine-bearing): The iodo-substituent has a strong shielding effect (the "heavy atom effect"), shifting the attached carbon significantly upfield.

-

C6: Most affected by the nitrogen atom, remaining downfield.

-

C=O (Carboxylate): Expected in the typical carboxylate region.

Predicted Data (in D₂O): Predictions are derived from base pyridine values and known substituent chemical shift (SCS) effects.[5][6]

| Carbon | Predicted δ (ppm) | Rationale |

| C=O | 168 - 172 | Typical chemical shift for a carboxylate carbon. |

| C2 | 151 - 154 | Similar to unsubstituted pyridine C2, but influenced by the carboxylate. |

| C6 | 150 - 153 | Strongly deshielded by the adjacent nitrogen. |

| C3 | 128 - 132 | Downfield shift relative to unsubstituted pyridine C3 due to the adjacent C4-I and C2-COO⁻ groups. |

| C5 | 130 - 134 | Influenced by both the adjacent C4-I and the nitrogen atom. |

| C4 | 95 - 105 | The heavy iodine atom induces a significant upfield (shielding) shift. This is a key diagnostic peak. |

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation:

-

Weigh 5-10 mg of 4-Iodo-pyridine-2-carboxylic acid, sodium salt into a clean, dry vial.[7]

-

Add approximately 0.6-0.7 mL of deuterated water (D₂O).[8]

-

Ensure the sample is fully dissolved. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Causality: The use of a deuterated solvent is critical to avoid a massive, overwhelming solvent signal in the ¹H spectrum. Filtering is essential as suspended solids will degrade the magnetic field homogeneity, leading to poor resolution and broad spectral lines.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the instrument on the deuterium signal from the D₂O solvent.

-

Shim the magnetic field to optimize homogeneity. This is an automated or semi-automated process on modern spectrometers that minimizes peak broadening.

-

-

¹H Spectrum Acquisition:

-

Acquire a standard one-pulse ¹H spectrum. Typically 8-16 scans are sufficient for a sample of this concentration.

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

-

¹³C Spectrum Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, significantly more scans (e.g., 1024 or more) and a longer acquisition time will be required compared to the ¹H spectrum.

-

-

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired data.

-

Calibrate the ¹H spectrum to the residual HDO peak at 4.79 ppm. Calibrate the ¹³C spectrum accordingly.

-

Mass Spectrometry (MS): Confirming Molecular Weight

Underlying Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For a pre-charged, polar molecule like a sodium salt, Electrospray Ionization (ESI) is the ideal technique. It is a "soft" ionization method that typically keeps the molecule intact, allowing for precise molecular weight determination.[9]

Expected Data: The analysis will be performed in negative ion mode to observe the carboxylate anion.

| m/z (Negative Mode) | Ion Identity | Interpretation |

| ~248.92 | [M-Na]⁻ | This is the expected molecular ion for the 4-iodopyridine-2-carboxylate anion (C₆H₃INO₂⁻). Observing this peak confirms the mass of the organic component. |

| ~126.90 | [I]⁻ | Iodine has a high electron affinity and may be observed as a fragment or background ion. |

| ~204.93 | [M-Na-CO₂]⁻ | A potential fragment resulting from the loss of carbon dioxide (44 Da) from the parent anion. This confirms the presence of the carboxylate group.[10][11] |

Experimental Protocol: Acquiring an ESI-MS Spectrum

-

Sample Preparation:

-

Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or water.[12]

-

Perform a serial dilution to create a final analysis solution of ~1-10 µg/mL in a solvent compatible with ESI, such as 50:50 acetonitrile:water.[12]

-

Causality: High concentrations can cause signal suppression and contaminate the instrument. The use of volatile solvents like acetonitrile and methanol is essential for efficient droplet desolvation in the ESI source.[13]

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known calibration standard.

-

Set the instrument to operate in negative ion mode (ES-).[13]

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for the target m/z range.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over a relevant range (e.g., m/z 50-500).

-

Caption: Integrated workflow for structural verification.

UV-Visible (UV-Vis) Spectroscopy: Analyzing the π-System

Underlying Principle: UV-Vis spectroscopy measures the absorption of light by a molecule's electronic system. Aromatic systems like pyridine exhibit characteristic absorptions corresponding to π → π* transitions. Substituents can shift the position (λ_max) and intensity of these absorptions.

Expected Data: Unsubstituted pyridine in a neutral solvent shows absorption maxima around 250-260 nm.[14] The presence of the iodo and carboxylate substituents is expected to cause a slight red shift (bathochromic shift) of these bands.

| Solvent | Predicted λ_max (nm) | Transition |

| Water or Methanol | ~260 - 280 nm | π → π* |

Experimental Protocol: Acquiring a UV-Vis Spectrum

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., water or methanol) in a quartz cuvette. The concentration should be adjusted so the maximum absorbance is between 0.5 and 1.5 AU.

-

Blank Measurement: Fill a matched quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum, typically from 200 to 400 nm.

Conclusion

The structural integrity of 4-Iodo-pyridine-2-carboxylic acid, sodium salt can be unequivocally confirmed through a multi-technique spectroscopic approach. IR spectroscopy validates the presence of the critical carboxylate and pyridine functional groups. High-resolution ¹H and ¹³C NMR provide a detailed map of the molecular skeleton, confirming the 2,4-substitution pattern, most notably through the highly shielded C4 signal in the ¹³C spectrum. Finally, ESI-MS in negative mode confirms the precise molecular weight of the organic anion. Together, these techniques form a self-validating system for quality control and structural verification, ensuring the material's suitability for advanced applications in research and development.

References

-

Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Available at: [Link].

-

Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–332. Available at: [Link].

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available at: [Link].

-

Schneider, H. J., et al. (2000). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 40(5), 1177–1183. Available at: [Link].

-

University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link].

-

University of Leicester. NMR Sample Preparation. Available at: [Link].

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link].

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Available at: [Link].

-

SIELC Technologies. UV-Vis Spectrum of Pyridine. Available at: [Link].

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link].

-

Drawell. Sample Preparation for FTIR Analysis. Available at: [Link].

-

University of Cambridge. How to make an NMR sample. Available at: [Link].

-

Kéki, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 653. Available at: [Link].

-

Jeol. NMR Sample Preparation. Available at: [Link].

Sources

- 1. NMR chemical shift prediction of pyridines [stenutz.eu]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. testbook.com [testbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. How to make an NMR sample [chem.ch.huji.ac.il]

- 8. sites.bu.edu [sites.bu.edu]

- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation [mdpi.com]

- 14. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

Navigating the Synthesis Landscape: A Technical Guide to 4-Iodo-pyridine-2-carboxylic acid, sodium salt

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Halogenated Pyridine

In the intricate world of pharmaceutical and materials science research, the strategic selection of building blocks is paramount to the successful synthesis of novel molecules. 4-Iodo-pyridine-2-carboxylic acid, sodium salt (CAS No. 618107-88-3) has emerged as a crucial intermediate, valued for its unique structural features that offer a gateway to complex molecular architectures.[1][2] This halogenated heterocyclic compound, with a molecular formula of C₆H₃INNaO₂ and a molecular weight of 270.99 g/mol , provides a versatile platform for a range of chemical transformations.[1]

The presence of an iodine atom on the pyridine ring allows for participation in various coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of biaryl compounds.[1] Furthermore, the carboxylate group can engage in coordination complexes with metal ions, influencing the compound's solubility and stability.[1] The sodium salt form significantly enhances its solubility in polar solvents, a desirable characteristic for reactions conducted in aqueous or protic media.[1] This guide offers an in-depth look at the commercial availability, key properties, and practical handling of this important synthetic intermediate.

Commercial Availability and Procurement